

enalapril interindividual variability pharmacokinetic parameters

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Compound Focus: Enalapril

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Key Factors Influencing Enalapril Pharmacokinetic Variability

The table below summarizes the primary sources of interindividual variability in **enalapril** and **enalaprilat** pharmacokinetics, which should be considered during experimental design and data interpretation.

Variability Factor	Affected PK Parameters	Population / Context	Key Findings & Clinical Relevance
Age & Ontogeny [1]	Weight-adjusted apparent clearance (CL/F) of enalaprilat	ACEi-naïve children with heart failure (median age 0.3 years)	Apparent clearance of enalaprilat increases with age, likely due to maturation of metabolic and renal functions [1].
Renal Function [1]	Weight-adjusted apparent clearance (CL/F) of enalaprilat	ACEi-naïve children with heart failure	Clearance decreases with increasing serum creatinine. Dosing must be adjusted for renal impairment [1].

Variability Factor	Affected PK Parameters	Population / Context	Key Findings & Clinical Relevance
Heart Failure Severity [1]	Weight-adjusted apparent volume of distribution (Vd/F) of enalaprilat	ACEi-naïve children with heart failure (Ross score)	Higher Ross score (worse heart failure) is associated with a decreased volume of distribution, relevant for the first dose [1].
Genetic Polymorphisms (CES1) [2]	Activation of enalapril to enalaprilat	Healthy adults (CES1 G143E variant)	The CES1 loss-of-function G143E variant (rs71647871) significantly impairs the conversion of enalapril to its active metabolite, reducing efficacy [2].
Dosage Form [3] [4]	Absorption lag time (t _{lag}), Mean Transit Time (MTT)	Healthy adults (ODMT vs. reference tablet)	Orodispersible minitables (ODMTs) have a significantly shorter absorption lag time, leading to earlier appearance of enalapril in serum (~4-5 minutes faster) [3] [4].
Disease State [5]	Pharmacodynamics (PD)	Children with heart failure vs. Healthy adults	Children with heart failure showed a higher baseline Ang II/Ang I ratio and were more sensitive to enalaprilat (lower IC ₅₀) compared to healthy adults [5].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the troubleshooting guide.

Population Pharmacokinetic (PopPK) Modeling

This protocol is based on the analysis of **enalapril** and **enalaprilat** in ACEi-naïve children from the LENA studies [1].

- **Software & Algorithm:** Utilize nonlinear mixed-effects modeling software (e.g., NONMEM). Parameter estimation can be performed using the First-Order Conditional Estimation method with interaction (FOCE-I) [4].
- **Structural Model:** A combined model is typically selected.
 - A one-compartment model for the prodrug **enalapril**, with first-order absorption and elimination.
 - A one-compartment model for the active metabolite **enalaprilat**.
 - Incorporate an **absorption lag time** for **enalapril**.
 - Use **transit compartments** (e.g., via Erlang distribution) to model the delayed formation of **enalaprilat** [4].
- **Covariate Model:**
 - Implement **allometric scaling** using body weight to account for size differences in disposition parameters (clearance and volume of distribution) [1] [4].
 - Perform **stepwise covariate modeling** to test the influence of age, serum creatinine, and Ross score on model parameters [1].
- **Model Validation:**
 - **Bootstrap Analysis:** Perform a nonparametric bootstrap to assess the robustness and precision of the final model parameter estimates [1] [4].
 - **Visual Predictive Check (VPC):** Graphically compare simulated data from the final model with the original observed data to evaluate its predictive performance [4].

Pharmacodynamic (PD) Analysis using the Ang II/Ang I Ratio

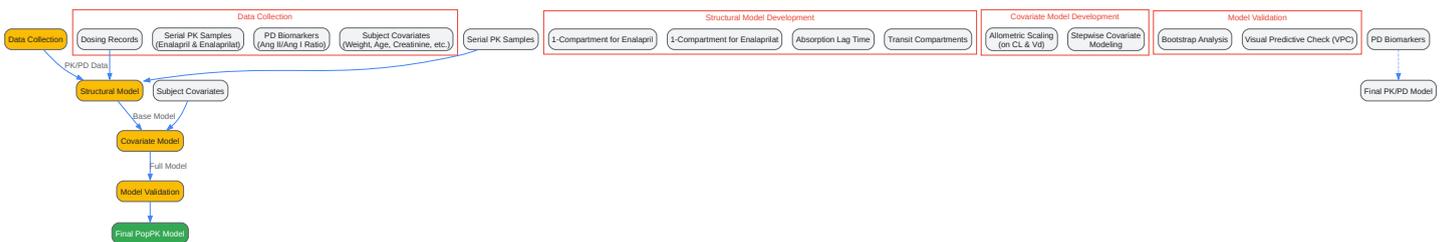
This protocol describes how to use the Angiotensin II/Angiotensin I (Ang II/Ang I) ratio as a PD marker for ACE inhibition [5].

- **PD Endpoint:** The Ang II/Ang I ratio serves as a surrogate for *in vivo* ACE activity.
- **Bioanalysis:**
 - **Sample Type:** Plasma or serum samples.
 - **Methodology:** Ang I and Ang II levels are typically measured using validated **radioimmunoassays (RIA)** [5] [6]. Plasma Renin Activity (PRA) can also be measured via a chemiluminescent immunoassay [6].
- **PD Modeling:**
 - **Model Structure:** Use an **indirect response model** where **enalaprilat** inhibits the production of Ang II from Ang I.
 - **Inhibition Model:** Fit the relationship between **enalaprilat** concentrations and the Ang II/Ang I ratio using a maximum effect (E_{max}) model.

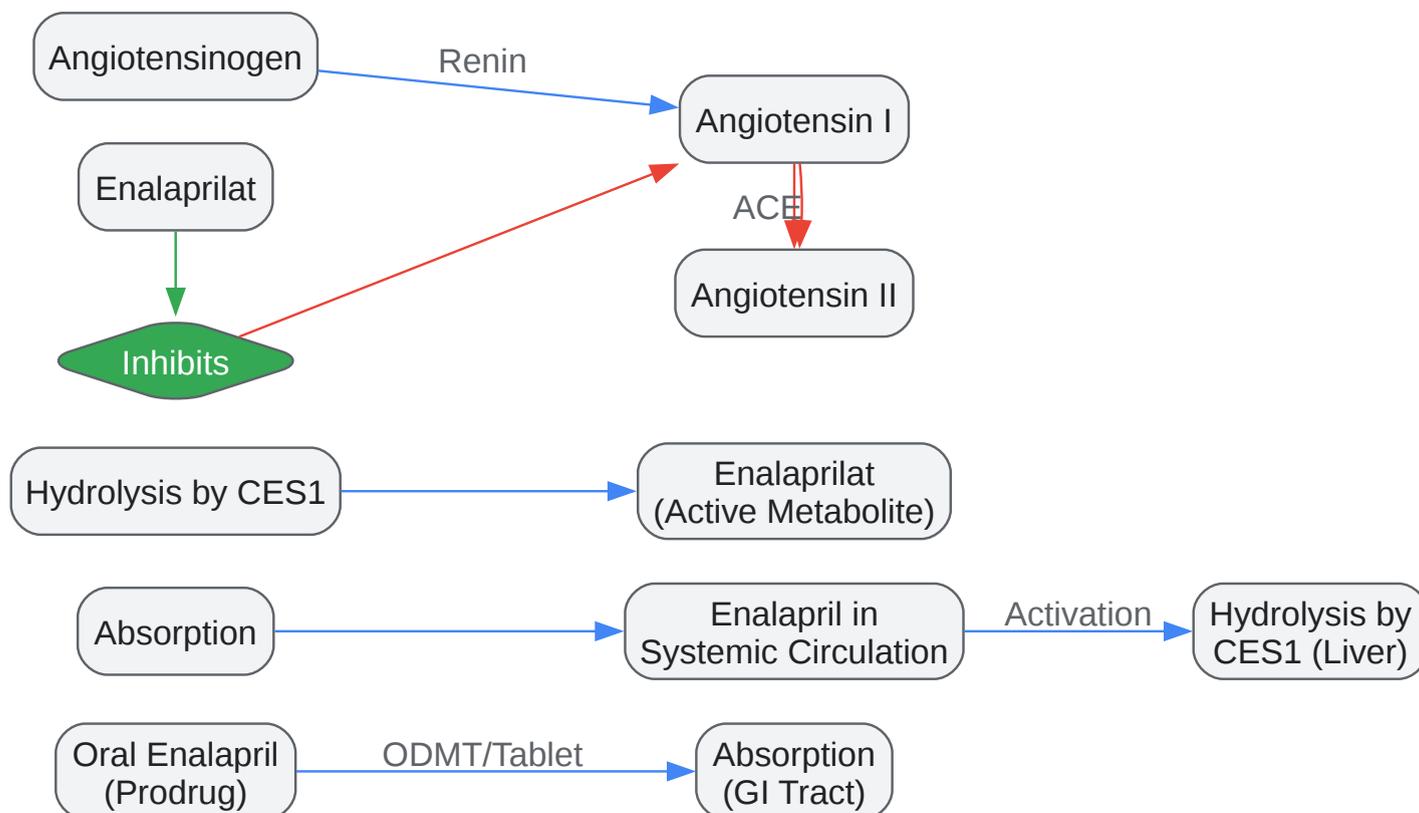
- For **healthy adults**, a model with a **sigmoidicity factor** (Hill equation) may be appropriate.
 - For **children with heart failure**, a simpler E_{max} model without sigmoidicity may be sufficient [5].
- Key Parameters:** The model will estimate the **half-maximal inhibitory concentration (IC₅₀)** and the **baseline Ang II/Ang I ratio**.

Experimental Workflow & Pharmacodynamic Pathway

The following diagrams illustrate the logical workflow for a PopPK/PD study and the pharmacodynamic pathway of **enalapril**.



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Key Troubleshooting Insights for Researchers

- **Unexpectedly Low Enalaprilat Exposure:** If you observe low levels of the active metabolite, investigate **CES1 genetic variants** (particularly the G143E polymorphism) in your study population, as this is a key source of variability in prodrug activation [2].
- **High Variability in Pediatric PK Data:** When modeling data from children, ensure you account for **body size using allometric scaling** and test **age and renal function** as covariates on clearance, as these are critical factors in this population [1].
- **Choosing a PD Endpoint in Heart Failure:** For studying ACE inhibition in heart failure, the **Ang II/Ang I ratio** is a more direct and reliable PD marker than blood pressure, which may not change significantly in this patient group [5].

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